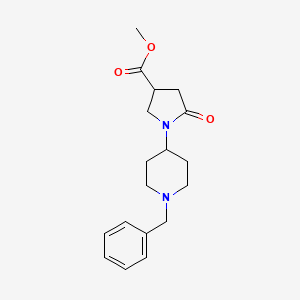

Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate

Description

Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate (CAS: 937601-54-2) is a pyrrolidinone derivative characterized by a benzylpiperidine substituent at the 1-position and a methyl ester at the 3-position. Its synthesis likely involves esterification and coupling reactions, as seen in analogous compounds (e.g., ) .

Properties

IUPAC Name |

methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-23-18(22)15-11-17(21)20(13-15)16-7-9-19(10-8-16)12-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCDWKWEVDUUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)C2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40918155 | |

| Record name | Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-54-2 | |

| Record name | Methyl 5-oxo-1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-benzylpiperidin-4-ylamine with a suitable esterifying agent under controlled conditions. One common method involves the use of methyl chloroformate as the esterifying agent in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various ester derivatives.

Scientific Research Applications

Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula . It features a pyrrolidine core, specifically a 5-oxopyrrolidine-3-carboxylate, with a benzylpiperidine substituent attached to the nitrogen at position 1 .

Scientific Research Applications

While the primary search results do not detail specific applications of this compound, they do shed light on related compounds and their uses, particularly in the context of CCR5 antagonists and pharmaceutical research.

CCR5 Antagonists and HIV-1 Inhibition:

- 5-Oxopyrrolidine-3-carboxamides as CCR5 Antagonists High-throughput screening has identified N-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide as a CCR5 antagonist . This compound inhibits HIV-1 cell entry .

- SAR Studies Modification of the 5-oxopyrrolidine-3-carboxamide moiety impacts CCR5 affinity . Introduction of substituents or replacing the 1-methyl group with a 1-benzyl group enhances CCR5 affinity .

Structural Insights from Related Oxopyrrolidines:

- Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate This related compound was synthesized to elucidate structure-activity relationships of purine nucleoside phosphorylase inhibitors . The crystal structure shows molecules packing as dimers via O-H···O interactions .

General Information

Mechanism of Action

The mechanism of action of Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced neurotransmission .

Comparison with Similar Compounds

Structural and Substituent Variations

The benzylpiperidine moiety distinguishes this compound from other 5-oxopyrrolidine derivatives. Key analogs include:

Physicochemical Properties

- Melting Points: Compound 3 (): 142–143°C Compound 5f (): 96.8–97.2°C Target compound: Not explicitly reported, but steric bulk from benzylpiperidine may lower melting point compared to aryl-substituted analogs.

Biological Activity

Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate, with CAS number 937601-54-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H24N2O3

- Molecular Weight : 316.4 g/mol

- PubChem CID : 18526052

The compound features a pyrrolidine ring substituted with a benzylpiperidine moiety, which is believed to contribute to its biological activity.

Pharmacological Activity

1. Analgesic Properties

Research indicates that derivatives of the compound exhibit multimodal activity against pain. Specifically, studies have shown that related arylamide derivatives demonstrate dual pharmacological activity towards the α2δ subunit of voltage-gated calcium channels, which is crucial in pain modulation .

2. Neuroprotective Effects

Studies suggest that compounds similar to this compound may exhibit neuroprotective effects. This is particularly relevant in models of neurodegenerative diseases where modulation of neurotransmitter systems can provide therapeutic benefits.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various neurotransmitter receptors and ion channels. The compound's structure suggests potential interactions with dopamine and serotonin receptors, which are critical in mood regulation and pain perception.

Table 1: Summary of Biological Activities

Case Study: Analgesic Activity

In a study examining the analgesic properties of related compounds, it was found that specific derivatives significantly reduced pain responses in animal models. These findings support the potential use of this compound in developing new analgesic therapies.

Q & A

Q. Table 1: Representative Synthesis Protocol

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Dimethyl glutamate hydrochloride (1.0 eq) | Starting material |

| 2 | NaHCO₃ (2.0 eq), H₂O/MeOH (1:3), 0–5°C | Neutralization |

| 3 | Stir 24 hr, extract with CH₂Cl₂ | Crude product |

| 4 | Recrystallization (EtOAc/hexane) | Purified product (mp 128–130°C) |

What crystallographic strategies ensure accurate determination of the compound’s structure?

Basic Research Question

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 93 K to minimize thermal motion .

- Structure solution : Employ direct methods (SHELXS) for phase determination, followed by full-matrix least-squares refinement .

- Validation : Check R-factor convergence (R₁ < 0.05) and validate geometry with PLATON .

How are hydrogen bonding patterns analyzed to predict molecular aggregation in crystals?

Advanced Research Question

Graph set analysis (Etter’s method) categorizes hydrogen bonds into motifs (e.g., chains, rings). For pyrrolidine derivatives:

Q. Table 2: Common Hydrogen Bond Metrics

| Bond Type | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| O–H⋯O | 2.65–2.85 | 150–170 | Chain (C(4)) |

| N–H⋯O | 2.70–3.10 | 140–160 | Ring (R₂²(8)) |

How should discrepancies between computational and experimental spectroscopic data be resolved?

Advanced Research Question

Contradictions in NMR or IR data often arise from solvent effects or conformational flexibility. Mitigation strategies:

- Dynamic NMR : Perform variable-temperature experiments to identify rotamers .

- DFT calculations : Compare B3LYP/6-31G(d) optimized geometries with experimental XRD data .

- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions .

What computational approaches are used to predict pharmacological activity?

Advanced Research Question

Molecular docking (e.g., Glide in Schrödinger) evaluates binding affinity to targets like PTPN5 (STEP phosphatase). For methyl 5-oxopyrrolidine derivatives:

- Docking protocol : HTVS → XP refinement (Glide score < -5 kcal/mol indicates strong binding) .

- Key interactions : Hydrogen bonds with Arg478/Lys439 (active site) and hydrophobic contacts with Tyr304/Trp435 .

Q. Table 3: Docking Results for a Lead Compound

| Parameter | Value |

|---|---|

| Glide Score | -5.95 kcal/mol |

| H-bonds | Arg478 (2.68 Å), Lys439 (2.59 Å) |

| Log P | 0.5 |

| Molecular Weight | 290.20 g/mol |

How is conformational flexibility assessed via ring puckering analysis?

Basic Research Question

Cremer-Pople parameters quantify ring puckering in piperidine/pyrrolidine moieties:

- Puckering amplitude (Q) : Calculated from atomic displacements relative to the mean plane .

- Pseudorotation phase (φ) : Indicates equatorial or axial substituent orientation .

Example : For the pyrrolidine ring, Q = 0.45 Å and φ = 18° suggest a twisted envelope conformation .

What protocols validate structural assignments in synthetic intermediates?

Basic Research Question

Multi-technique validation is critical:

- XRD : Confirm bond lengths/angles (e.g., C–C = 1.484–1.523 Å ).

- 2D NMR : HSQC/HMBC correlations verify connectivity .

- Elemental analysis : Match calculated/observed C, H, N within ±0.4% .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

Stability studies recommend:

- Temperature : Store at -20°C in argon to prevent oxidation .

- Solvent : Avoid DMSO (accelerates decomposition); use anhydrous acetonitrile for solutions .

What strategies compare bioactivity across structural analogs?

Advanced Research Question

- SAR studies : Modify benzyl/piperidine substituents and assay IC₅₀ against STEP .

- Thermodynamic profiling : Compare ΔG binding from isothermal titration calorimetry (ITC) .

How are high-throughput crystallography pipelines optimized for derivatives?

Advanced Research Question

Automated pipelines using SHELXC/D/E:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.